molecular formula C22H22N2O5 B3040904 Fmoc-Pro-Gly-OH CAS No. 250695-65-9

Fmoc-Pro-Gly-OH

Cat. No. B3040904
CAS RN: 250695-65-9
M. Wt: 394.4 g/mol
InChI Key: YINDOSYVRZADBY-IBGZPJMESA-N
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Description

“Fmoc-Pro-Gly-OH” is a compound used in organic synthesis . It is a base-labile protecting group . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .


Synthesis Analysis

The synthesis of “this compound” involves several steps. In one method, the Fmoc-protected amino acid is dissolved in dry tetrahydrofuran (THF). Then, N, N ′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are added to the solution at 0 °C .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of the Fmoc group, which improves the association of peptide building blocks . The β-sheet structure is principally interlocked by π–π stacking of the Fmoc groups .


Chemical Reactions Analysis

“this compound” undergoes various chemical reactions. For instance, the Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its empirical formula is C22H22N2O5, and it has a molecular weight of 394.42 .

Scientific Research Applications

  • Peptide Synthesis and Insulin Analogs : Fmoc-Pro-Gly-OH is used in the preparation of novel semisynthetic insulin analogs. The process involves solid-phase synthesis, trypsin-catalyzed condensation, and penicillin G acylase catalyzed cleavage to produce new insulin analogs with varying affinities for the insulin receptor. These analogs have potential applications in diabetes treatment (Žáková et al., 2007).

  • Synthesis of Collagen Peptides : this compound plays a crucial role in the synthesis of collagen-type peptides. It facilitates the creation of higher molecular weight collagen-type peptides, which are significant in various biomedical applications. The optimized synthetic procedure using this compound results in highly homogeneous collagen-type peptides (Ottl et al., 1999).

  • Collagen Model Peptides : The tripeptidic building block Fmoc-Pro-Hyp(TBDPS)-Gly-OH, synthesized using this compound, is applied for the preparation of collagen model peptides. This application is crucial in understanding and mimicking the structure and function of natural collagen in research and therapeutic applications (Erdmann & Wennemers, 2009).

  • Hydrogel Formation : this compound has been used in the self-assembly of dipeptide amphiphiles into thin hydrogel films and membranes. These hydrogels have potential applications in biomedicine due to their stability and ability to mimic natural tissue structures (Johnson, Adams, & Cameron, 2010).

  • Antibacterial Composite Materials : The utilization of Fmoc-decorated self-assembling building blocks, such as this compound, has shown promise in developing antibacterial and anti-inflammatory materials. This application is particularly relevant in creating enhanced composite materials for biomedical use (Schnaider et al., 2019).

  • Glycopeptide Synthesis : this compound has been used in the synthesis of chromogenic glycopeptides, which are important in the study of protein-carbohydrate interactions and have applications in diagnostic and therapeutic research (Steffan, Schutkowski, & Fischer, 1996).

Mechanism of Action

Target of Action

Fmoc-Pro-Gly-OH is a compound that primarily targets amino acids in the process of peptide synthesis . The Fmoc (9-Fluorenylmethoxycarbonyl) group is used as a protecting group for the N-terminal amine of an amino acid during peptide synthesis . The Pro-Gly part of the compound represents proline and glycine, two amino acids that are being linked in the synthesis process .

Mode of Action

The Fmoc group is introduced to the amino acid by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves as a protecting group for the amine . The Fmoc group is base-labile, meaning it can be removed under basic conditions . This allows for the sequential addition of amino acids in peptide synthesis.

Biochemical Pathways

The primary biochemical pathway involved with this compound is peptide synthesis , specifically solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group protects the amino group of the amino acid, preventing it from reacting until it is selectively removed . Once the Fmoc group is removed, the next amino acid can be added to the growing peptide chain .

Result of Action

The result of the action of this compound is the successful addition of an amino acid to a growing peptide chain during peptide synthesis . By protecting the amino group of the amino acid, the Fmoc group allows for the controlled formation of peptide bonds . After the peptide synthesis is complete, the resulting peptide can have various effects at the molecular and cellular level, depending on its specific sequence and structure.

Action Environment

The action of this compound is influenced by several environmental factors. The pH of the environment is crucial, as the Fmoc group is removed under basic conditions . The temperature and solvent used can also impact the efficiency of the reaction . Furthermore, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It’s also important to prevent the formation of dust and aerosols .

Future Directions

The future directions of “Fmoc-Pro-Gly-OH” research could involve exploring mild orthogonal ester hydrolysis conditions using calcium (II) iodide as a protective agent for the Fmoc protecting group . This could lead to better yields with greener, inexpensive chemicals and a less extensive energy expenditure .

properties

IUPAC Name

2-[[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c25-20(26)12-23-21(27)19-10-5-11-24(19)22(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-19H,5,10-13H2,(H,23,27)(H,25,26)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINDOSYVRZADBY-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901220880
Record name 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-prolylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901220880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

250695-65-9
Record name 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-prolylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=250695-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-prolylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901220880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]formamido}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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